molecular formula C30H26N4O7 B5080324 N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide) CAS No. 5479-66-3

N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide)

Cat. No.: B5080324
CAS No.: 5479-66-3
M. Wt: 554.5 g/mol
InChI Key: CQNVSYQIFVRPER-UHFFFAOYSA-N
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Description

N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide) is a complex organic compound characterized by its unique molecular structure. This compound is part of a class of hydrazides, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The presence of methoxy groups and benzohydrazide units in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate to form 4-methoxybenzohydrazide.

    Coupling reaction: The intermediate is then reacted with 4,4’-oxybis(benzoyl chloride) under controlled conditions to yield the final product, N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide).

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming substituted products.

Scientific Research Applications

N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors.

Comparison with Similar Compounds

N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide) can be compared with similar compounds such as:

    4,4’-oxybis(benzoic acid): This compound shares the oxybis(benzene) core but lacks the hydrazide and methoxy groups, resulting in different chemical properties and applications.

    N,N’-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(N-acetylacetamide): This compound has a similar bis(benzene) structure but with different functional groups, leading to distinct reactivity and uses.

The uniqueness of N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis(4-methoxybenzohydrazide) lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-methoxy-N'-[4-[4-[[(4-methoxybenzoyl)amino]carbamoyl]phenoxy]benzoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O7/c1-39-23-11-3-19(4-12-23)27(35)31-33-29(37)21-7-15-25(16-8-21)41-26-17-9-22(10-18-26)30(38)34-32-28(36)20-5-13-24(40-2)14-6-20/h3-18H,1-2H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNVSYQIFVRPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NNC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385919
Record name STK052430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5479-66-3
Record name STK052430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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